molecular formula C6H4ClF3N2O B145977 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride CAS No. 129768-24-7

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

Cat. No.: B145977
CAS No.: 129768-24-7
M. Wt: 212.56 g/mol
InChI Key: PLGFQFMBCLCVRB-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group in this compound is known for its significant impact on the chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves several steps. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . The mixture is then separated based on boiling point differences. The desired compound can be further functionalized through lithiation and electrophilic trapping .

Industrial production methods often involve scaling up these reactions and optimizing conditions to achieve high yields and purity. Techniques such as flow chemistry and continuous processing are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA), NBS, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Chemistry

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:

  • Antiviral Agents : Research has identified compounds derived from this pyrazole that exhibit inhibitory activity against viruses, including measles virus RNA-dependent RNA polymerase. A notable derivative showed an IC50 of 35-145 nM against multiple primary isolates, indicating significant antiviral potential .
  • Anti-inflammatory Drugs : The compound has been utilized in the development of anti-inflammatory agents, with studies focusing on its mechanism of action and efficacy in preclinical models.

Agricultural Chemistry

The compound is also pivotal in the synthesis of agrochemicals, particularly herbicides. For instance:

  • Herbicide Development : It is used to synthesize compounds like pyroxasulfone, which shows efficacy in controlling a wide range of weeds. The synthesis involves multiple steps where this compound acts as a key building block .

Synthesis Methodology

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives often involves multi-step reactions. A common method includes:

  • Starting Materials : Typically involves trifluoroacetic acid and methyl hydrazine.
  • Reaction Conditions : Conducted under controlled temperatures (e.g., 20°C to 80°C) with specific solvents like acetic acid.
  • Yield : High yields (up to 86.5%) have been reported with proper optimization of reaction parameters .

Table 1: Synthesis Overview

StepStarting MaterialConditionsYield (%)
1Trifluoroacetic Acid + Methyl HydrazineAcetic Acid, 20°C85
2Intermediate ProductHeating at 80°C86.5

Market Availability and Safety

The compound is commercially available from various suppliers, with specifications indicating a purity of ≥95%. It is classified as hazardous, requiring careful handling due to its irritant properties .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (CAS Number: 129768-24-7) is a pyrazole derivative notable for its unique trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its diverse biological activities and potential applications.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₆H₄ClF₃N₂O
Molecular Weight212.557 g/mol
IUPAC NameThis compound
InChI KeyPLGFQFMBCLCVRB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy in biological systems.

Target Interactions

Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways. For instance, the interaction with cytochrome P450 enzymes may influence drug metabolism and toxicity profiles. Additionally, the compound may act as a ligand for certain receptors, modulating signaling pathways relevant to various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

  • Antibacterial Activity : Research indicates that similar pyrazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with a trifluoromethyl group have shown enhanced activity against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Some studies report antifungal properties against phytopathogenic fungi, suggesting that this compound could be explored as a potential antifungal agent.

Case Studies

  • Synthesis and Antibacterial Testing : A study synthesized various pyrazole derivatives, including those containing trifluoromethyl groups. The results indicated that one derivative exhibited an MIC of 32 µg/mL against Bacillus cereus, outperforming traditional antibiotics like streptomycin .
  • Structure-Activity Relationship (SAR) Analysis : SAR studies have demonstrated that the presence of the trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs. This has implications for drug design, particularly in optimizing pharmacological profiles .

Toxicity and Safety Considerations

Despite its promising biological activities, this compound is classified as hazardous. It can cause severe skin burns and eye damage upon contact, necessitating careful handling in laboratory settings.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c1-12-3(5(7)13)2-4(11-12)6(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGFQFMBCLCVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563846
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129768-24-7
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.19 g of 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid, 0.15 g of thionyl chloride and 5 ml of hexane was heated under reflux for 2 hours. The reaction mixture was concentrated under reduced pressure to obtain 0.14 g of 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carbonyl chloride. To a mixture of 0.22 g of N-(2-aminobenzoyl)-N′-ethoxycarbonylhydrazine and 10 ml of pyridine was added 0.14 g of the resulting 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carbonyl chloride and the mixture was stirred at room temperature for 2 hours. Water was poured into the reaction mixture, and a deposited precipitates were collected by filtration to obtain 0.23 g of the present compound (3) of the formula:
Quantity
0.19 g
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reactant
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0.15 g
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5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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